molecular formula C17H14Cl2N2O5 B4922239 N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B4922239
M. Wt: 397.2 g/mol
InChI Key: CWPMISLCYOXROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as DCBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a derivative of hydrazide and benzodioxine and has been synthesized using various methods. DCBH has shown promising results in various scientific research applications, including cancer research, neuroscience, and immunology.

Mechanism of Action

The mechanism of action of N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves the inhibition of various enzymes and pathways involved in cellular processes. The compound has been found to inhibit the activity of histone deacetylases, leading to the induction of apoptosis in cancer cells. N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been found to inhibit the release of glutamate by inhibiting the activity of glutamate transporters. In immunology, N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to modulate the activity of various immune cells, including T cells and B cells.
Biochemical and Physiological Effects:
N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to have various biochemical and physiological effects in scientific research. The compound has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In neuroscience, N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to inhibit the release of glutamate, leading to the prevention of excitotoxicity, a process that is involved in various neurological disorders. In immunology, N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to modulate the activity of immune cells, leading to the suppression of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages as a chemical compound for scientific research. The compound is readily available and can be synthesized using various methods. N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been found to be stable under various conditions, making it suitable for various lab experiments. However, N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and safety profile.

Future Directions

For the study of N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide include further investigation of its potential applications in cancer research, neurodegenerative disorders, and the determination of its optimal dosage and safety profile for clinical use.

Synthesis Methods

N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be synthesized using various methods, including the reaction of 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide with 2,4-dichlorophenoxyacetic acid under suitable conditions. The reaction yields N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide as a white crystalline solid with a high yield. Other methods of synthesis include the reaction of hydrazine hydrate with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, followed by the reaction with 2,4-dichlorophenoxyacetyl chloride.

Scientific Research Applications

N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential applications in scientific research. The compound has shown promising results in cancer research, where it has been found to induce apoptosis, or programmed cell death, in cancer cells. N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been studied for its potential applications in neuroscience, where it has been found to inhibit the release of glutamate, a neurotransmitter that is involved in various neurological disorders. In immunology, N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to modulate the immune system, leading to the suppression of autoimmune diseases.

properties

IUPAC Name

N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O5/c18-10-5-6-12(11(19)7-10)25-9-16(22)20-21-17(23)15-8-24-13-3-1-2-4-14(13)26-15/h1-7,15H,8-9H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPMISLCYOXROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.